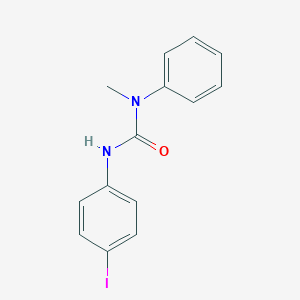
Urea, N/'-(4-iodophenyl)-N-methyl-N-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, N’-(4-iodophenyl)-N-methyl-N-phenyl- is a compound belonging to the class of organic compounds known as N-phenylureas. These compounds are characterized by a phenyl group linked to one nitrogen atom of a urea group. The presence of the iodine atom in the para position of the phenyl ring makes this compound particularly interesting for various applications in scientific research and industry .
Vorbereitungsmethoden
The synthesis of Urea, N’-(4-iodophenyl)-N-methyl-N-phenyl- typically involves the reaction of 4-iodoaniline with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Analyse Chemischer Reaktionen
Urea, N’-(4-iodophenyl)-N-methyl-N-phenyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The phenyl ring can participate in coupling reactions to form more complex structures.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Urea, N’-(4-iodophenyl)-N-methyl-N-phenyl- has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and as a precursor in various industrial processes
Wirkmechanismus
The mechanism of action of Urea, N’-(4-iodophenyl)-N-methyl-N-phenyl- involves its interaction with specific molecular targets. For example, it has been shown to disrupt microtubule formation, which is crucial for cell division. This disruption can lead to the inhibition of cancer cell growth. The compound’s ability to interact with specific enzymes and proteins also contributes to its biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to Urea, N’-(4-iodophenyl)-N-methyl-N-phenyl- include:
N-cyclohexyl-N’-(4-iodophenyl)urea: This compound also contains an iodophenyl group but differs in the substitution on the nitrogen atom.
N-(4-iodophenyl)-N’-(2-chloroethyl)urea: Known for its antitumor activity, this compound has a chloroethyl group instead of a methyl group.
The uniqueness of Urea, N’-(4-iodophenyl)-N-methyl-N-phenyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
112449-24-8 |
|---|---|
Molekularformel |
C14H13IN2O |
Molekulargewicht |
352.17 g/mol |
IUPAC-Name |
3-(4-iodophenyl)-1-methyl-1-phenylurea |
InChI |
InChI=1S/C14H13IN2O/c1-17(13-5-3-2-4-6-13)14(18)16-12-9-7-11(15)8-10-12/h2-10H,1H3,(H,16,18) |
InChI-Schlüssel |
LWMPMRNCBQOJMH-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)I |
Kanonische SMILES |
CN(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















